molecular formula C21H21N3O3 B2978915 N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-31-2

N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2978915
CAS RN: 898462-31-2
M. Wt: 363.417
InChI Key: ITTYTEVIWAJQLV-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures similar to N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide are often synthesized to explore new chemical spaces. For instance, the synthesis of heterocyclic compounds like pyrrolo/indolo[1,2-a]quinoxalines demonstrates the chemical versatility of using dimethylformamide (DMF) as a precursor for creating N-heterocycles, showcasing the potential for generating diverse molecular architectures (Li et al., 2021).

Catalysis

Copper-catalyzed coupling reactions are a key area of research, where compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have shown to be effective ligands. Such research highlights the importance of these compounds in facilitating chemical transformations, which could be applied in synthesizing complex molecules (Chen et al., 2023).

Material Science

In the field of materials science, the structural motifs similar to the compound are explored for their potential in creating new materials with desirable properties. For example, research on quinoxaline-containing architectures aims to design efficient electron transport materials for organic light-emitting diodes (OLEDs), indicating potential applications in electronic devices (Yin et al., 2016).

Polymerization Catalysts

Aluminum and zinc complexes supported by ligands derived from pyrrolo[3,2,1-ij]quinoline structures have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. Such studies contribute to the development of new catalysts for polymer production, highlighting the utility of these compounds in polymer chemistry (Qiao et al., 2011).

Molecular Electronics

The exploration of tetracyclic quinoxaline derivatives, such as the one described, offers insights into their binding affinities and multifunctional properties. These compounds have potential applications in the development of new drugs for treating neuropsychiatric and neurological disorders, and their molecular structure could inspire the design of molecules for electronic applications (Li et al., 2014).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-3-4-13(2)17(9-12)23-21(27)20(26)22-16-10-14-5-6-18(25)24-8-7-15(11-16)19(14)24/h3-4,9-11H,5-8H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYTEVIWAJQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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